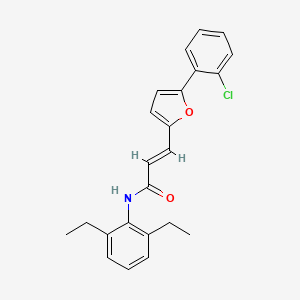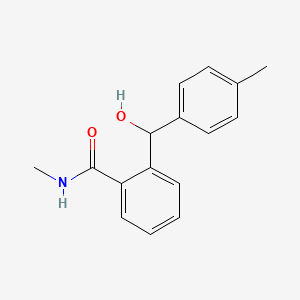
3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,6-diethylphenyl)-2-propenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,6-diethylphenyl)-2-propenamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a furyl group, and a propenamide moiety, making it an interesting subject for chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,6-diethylphenyl)-2-propenamide typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl and furyl intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, catalysts, and solvents that facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,6-diethylphenyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.
Applications De Recherche Scientifique
3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,6-diethylphenyl)-2-propenamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,6-diethylphenyl)-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,6-dimethylphenyl)-2-propenamide
- 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,6-diisopropylphenyl)-2-propenamide
- 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,6-diethylphenyl)-2-butenamide
Uniqueness
3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,6-diethylphenyl)-2-propenamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
853348-48-8 |
|---|---|
Formule moléculaire |
C23H22ClNO2 |
Poids moléculaire |
379.9 g/mol |
Nom IUPAC |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-(2,6-diethylphenyl)prop-2-enamide |
InChI |
InChI=1S/C23H22ClNO2/c1-3-16-8-7-9-17(4-2)23(16)25-22(26)15-13-18-12-14-21(27-18)19-10-5-6-11-20(19)24/h5-15H,3-4H2,1-2H3,(H,25,26)/b15-13+ |
Clé InChI |
WRGFYOXKRATEGB-FYWRMAATSA-N |
SMILES isomérique |
CCC1=C(C(=CC=C1)CC)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl |
SMILES canonique |
CCC1=C(C(=CC=C1)CC)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![propyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B11959544.png)
![1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methylideneamino]methanimine](/img/structure/B11959547.png)







![3-[(2,4,6-Trinitrophenyl)amino]benzoic acid](/img/structure/B11959579.png)
![N-(4-{[4-(Benzoylamino)phenyl]sulfonyl}phenyl)benzamide](/img/structure/B11959582.png)


